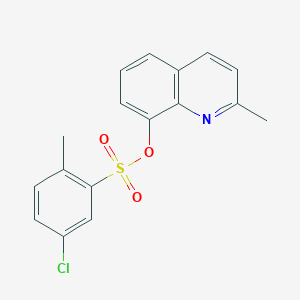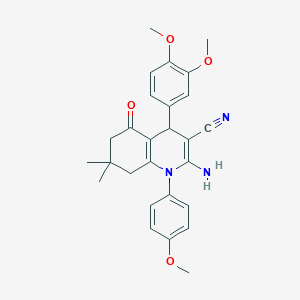![molecular formula C20H32N4O B5129052 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine](/img/structure/B5129052.png)
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine, also known as CP-55940, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body, particularly in the central nervous system. Activation of these receptors leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection. 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine has been shown to have a higher affinity for CB1 receptors than CB2 receptors, which may explain its potent analgesic effects.
Biochemical and Physiological Effects:
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine has been shown to have a variety of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection. This compound has been shown to be effective in reducing pain in animal models of acute and chronic pain. Additionally, 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and inflammatory bowel disease. Finally, 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine has been shown to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine has several advantages for lab experiments, including its potent and selective agonist activity at the CB1 and CB2 receptors, making it a useful tool for studying the physiological effects of cannabinoid receptor activation. Additionally, 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine has been extensively studied and characterized, making it a well-established compound for use in lab experiments. However, there are also limitations to the use of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine in lab experiments, including its high cost and potential for non-specific effects at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine, including the development of new pain medications based on its potent analgesic effects. Additionally, further research is needed to fully understand the mechanism of action of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine and its potential therapeutic applications in neurological disorders. Finally, there is a need for further research on the safety and efficacy of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine in clinical trials to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine involves the reaction of 4-cyclohexyl-1,4-diazepane with propylamine and 2-pyridinecarboxylic acid chloride. The resulting product is then purified using column chromatography to obtain the final compound. This process has been optimized to produce high yields of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine with high purity.
Aplicaciones Científicas De Investigación
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. This compound has been shown to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine has been shown to have neuroprotective effects, which could make it a potential treatment for neurological disorders such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
(4-cyclohexyl-1,4-diazepan-1-yl)-[6-(propylamino)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-2-11-21-19-10-9-17(16-22-19)20(25)24-13-6-12-23(14-15-24)18-7-4-3-5-8-18/h9-10,16,18H,2-8,11-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALLJWVKOWLYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=C1)C(=O)N2CCCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclohexyl-1,4-diazepan-1-yl)-[6-(propylamino)pyridin-3-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B5128974.png)
![1-methyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5128978.png)
![5-[(2-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5128982.png)
![4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5128987.png)

![2-methoxy-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5129012.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5129015.png)
![1-{[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5129020.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5129033.png)

![2-(2-{3-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-4-yl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5129049.png)

![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5129064.png)